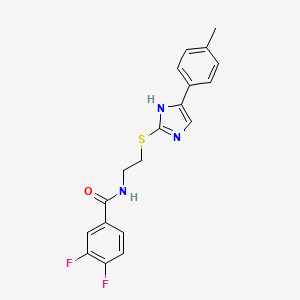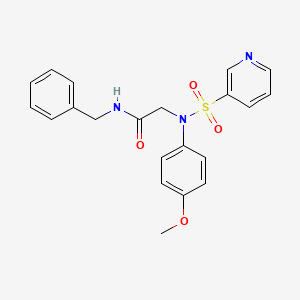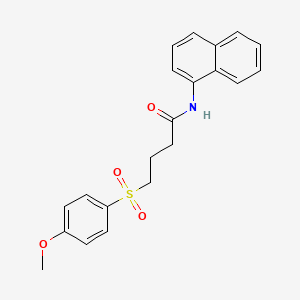
3-Chloro-6-(2-fluorobenzyl)pyridazine
Overview
Description
3-Chloro-6-(2-fluorobenzyl)pyridazine is a chemical compound with the empirical formula C11H8ClFN2 and a molecular weight of 222.65 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is FC1=C(C=CC=C1)CC(N=N2)=CC=C2Cl . This provides a textual representation of the compound’s structure.Scientific Research Applications
Chemical Sensing and Detection : 3-Chloro-6-(2-fluorobenzyl)pyridazine derivatives have been studied for their ability to function as selective fluorescent ligands. For instance, 6-chloro-N′-(2-hydroxybenzylidene)pyridazine-3-carbohydrazide (CPCH), a compound with a 6-chloro-pyridazine moiety, demonstrated selective fluorescence in the presence of aluminum ions at weakly acidic pH values, indicating potential applications in chemical sensing and detection (Ichiba et al., 2015).
Material Synthesis and Properties : The synthesis and properties of aromatic poly(ether ketone pyridazine)s, which include pyridazine derivatives, have been explored. These materials displayed good thermal stability and flexibility, suggesting their utility in high-performance polymer applications (Mercer, 1993).
Agricultural and Herbicidal Research : Pyridazine derivatives, including those with a 3-chloro-6-phenoxypyridazine structure, have been synthesized for evaluating their herbicidal activity. Certain derivatives showed effectiveness in pre-emergence tests on radish and millet, indicating their potential as herbicides (Tamura & Jojima, 1963).
Corrosion Inhibition : Pyridazine derivatives have been investigated for their role in inhibiting the corrosion of mild steel in acidic environments. The study found that these compounds, including 6-chloropyridazine derivatives, act as mixed-type inhibitors and can effectively protect mild steel, demonstrating their potential application in corrosion prevention (Mashuga, Olasunkanmi, & Ebenso, 2017).
Pharmaceutical Research and Drug Design : Pyridazine derivatives, structurally related to 3-Chloro-6-(2-fluorobenzyl)pyridazine, have been synthesized and studied for their pharmaceutical properties, including potential anti-tumor and anti-inflammatory activities. These compounds have been characterized by various analytical techniques, and their biological activities have been explored through different theoretical and experimental studies (Sallam et al., 2021).
properties
IUPAC Name |
3-chloro-6-[(2-fluorophenyl)methyl]pyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2/c12-11-6-5-9(14-15-11)7-8-3-1-2-4-10(8)13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSUDJFZOPVUDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NN=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(2-fluorobenzyl)pyridazine | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2570813.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)
![5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2570820.png)
![2-(4-Chlorophenoxy)-2-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]propanamide](/img/structure/B2570821.png)
![7-(2-Methylprop-2-enyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2570823.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2570825.png)
![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)
![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)


![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)